2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid
Overview
Description
“2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid” is a chemical compound with the linear formula C16H17NO5S . It has a molecular weight of 335.382 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a methoxyphenyl group attached to a sulfonyl group, which is then attached to an amino group. This is followed by a phenylpropanoic acid group .Scientific Research Applications
Cyclization Reactions
Research by Ukrainets et al. (2014) on the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate demonstrated the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid in the presence of bases. This study underscores the compound's utility in synthesizing complex heterocyclic structures, which are crucial in the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Proton Exchange Membranes
Kim, Robertson, and Guiver (2008) have contributed to the development of novel poly(arylene ether sulfone) copolymers for proton exchange membranes (PEMs) in fuel cells. By integrating a methoxy group and subsequent sulfonation, these comb-shaped copolymers exhibited high proton conductivity, highlighting the significance of incorporating sulfonyl-based structures for enhancing the performance of PEMs in fuel cell technologies (Kim, Robertson, & Guiver, 2008).
Peptide Synthesis
Studies on the base-labile N(alpha)-protecting groups for solid-phase peptide synthesis (SPPS) by Ramage et al. (1999) explored the use of 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) as an alternative to 9-fluorenylmethoxycarbonyl (Fmoc). The Nsc group's moderate UV absorption facilitates real-time monitoring of the deprotection process, offering advancements in the efficiency and control of peptide synthesis (Ramage, Jiang, Kim, Shaw, Park, & Kim, 1999).
Nanofiltration Membrane Development
Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration (NF) membranes for dye treatment applications. The incorporation of sulfonated aromatic diamine monomers significantly enhanced water flux and surface hydrophilicity without compromising dye rejection. This research points to the potential of sulfonyl-containing compounds in improving the efficiency and selectivity of NF membranes for water purification and wastewater treatment (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).
Crosslinking Reagents
Hosmane et al. (1990) developed a novel bifunctional crosslinking reagent, 2,2'-sulfonylbis[3-methoxy-(E,E)-2-propenenitrile], which exhibits high reactivity with a variety of primary, secondary, and heterocyclic amines. This reagent's versatility highlights the utility of sulfonyl-containing compounds in bioorganic synthesis and the potential for creating novel bioconjugates (Hosmane, Bertha, Siriwardane, & Hosmane, 1990).
Safety And Hazards
properties
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-13-7-9-14(10-8-13)23(20,21)17-15(16(18)19)11-12-5-3-2-4-6-12/h2-10,15,17H,11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKQRNHRAQHJGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377538 | |
Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665812 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[(4-Methoxyphenyl)sulfonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
40280-00-0 | |
Record name | N-(4-Methoxybenzene-1-sulfonyl)phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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